N-butyl-3-{5-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide
Description
The exact mass of the compound this compound is 525.1601386 g/mol and the complexity rating of the compound is 882. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-butyl-3-[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClN5O3S/c1-2-3-14-28-22(33)13-12-21-25(35)32-24(30-21)18-9-5-7-11-20(18)31-26(32)36-16-23(34)29-15-17-8-4-6-10-19(17)27/h4-11,21H,2-3,12-16H2,1H3,(H,28,33)(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRHYMMPJFVDNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-butyl-3-{5-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article synthesizes available research on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A butyl group , which enhances lipophilicity.
- An imidazoquinazoline scaffold , known for various biological activities.
- A chlorophenyl moiety, which is often associated with increased bioactivity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds with imidazoquinazoline structures have been shown to inhibit specific enzymes involved in cancer progression and microbial resistance. For instance, the inhibition of kinases has been a focal point in research related to anticancer therapies .
- Antimicrobial Activity : Compounds with similar scaffolds have demonstrated significant antibacterial and antifungal properties. The presence of the chlorophenyl group may contribute to enhanced interaction with microbial targets, leading to increased efficacy against resistant strains .
- Anticonvulsant Effects : Research on related triazole derivatives indicates potential anticonvulsant activity, suggesting that this compound may exhibit similar properties .
Antimicrobial Activity
Table 1 summarizes the antimicrobial activity of related compounds:
| Compound | Activity Type | MIC (µg/mL) | Target Pathogen |
|---|---|---|---|
| 1,2,4-Triazolo[1,5-a]pyrimidines | Antibacterial | 0.125 - 8 | Staphylococcus aureus |
| Triazole-fused fluoroquinolones | Antifungal | 0.5 - 4 | Candida albicans |
| Imidazoquinazoline derivatives | Anticancer | Sub-micromolar | Various cancer cell lines |
Anticonvulsant Activity
In studies evaluating anticonvulsant properties, derivatives of imidazoquinazolines have shown promising results:
- Compounds demonstrated significant activity in animal models with ED50 values indicating effective doses lower than traditional anticonvulsants.
Case Studies and Research Findings
- Anticancer Studies : A study highlighted the efficacy of imidazoquinazoline derivatives in inhibiting tumor growth in xenograft models. The compound's ability to target specific kinases involved in cell proliferation was noted as a key mechanism of action .
- Antimicrobial Resistance : Research indicated that similar compounds could overcome resistance mechanisms in bacteria such as MRSA and Pseudomonas aeruginosa, suggesting that this compound may also possess this capability .
- Neuropharmacological Effects : Preliminary findings from animal studies suggest that the compound may modulate neurotransmitter systems, contributing to its anticonvulsant effects. Further investigation into its pharmacokinetics and safety profile is warranted.
Scientific Research Applications
The compound N-butyl-3-{5-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide is a complex organic molecule with significant potential in various scientific and medical applications. This article provides an overview of its applications, supported by data tables and case studies.
Molecular Formula
The molecular formula can be represented as .
Pharmaceutical Development
The compound has been studied for its potential as a therapeutic agent in various diseases, particularly in oncology and infectious diseases. Its imidazoquinazoline structure is associated with anti-cancer properties due to its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Case Study: Anti-Cancer Activity
A study demonstrated that derivatives of imidazoquinazolines exhibit cytotoxic effects against several cancer cell lines. The specific compound under discussion was shown to inhibit cell proliferation and promote apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent.
Antimicrobial Properties
Research indicates that compounds containing the imidazoquinazoline scaffold possess antimicrobial activities. This compound's sulfanyl group may contribute to its efficacy against various bacterial strains.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes that are crucial in metabolic pathways. For instance, it may act as an inhibitor of certain kinases involved in cancer progression.
Enzyme Inhibition Mechanism
The interaction of this compound with target enzymes leads to alterations in phosphorylation states, thereby affecting downstream signaling pathways critical for cell survival and proliferation.
Drug Design and Synthesis
Due to its complex structure, this compound serves as a lead compound for further modifications aimed at enhancing pharmacological properties or reducing toxicity.
Synthetic Pathways
Research into synthetic methods has revealed various approaches for modifying the core structure to improve solubility and bioavailability while maintaining efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
